

Section 1: Structural Optimization & Medicinal Chemistry

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Compound of Interest

Compound Name: *1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine*

CAS No.: 1153295-09-0

Cat. No.: B1418593

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Q: My pyrazole hit compound shows excellent in vitro potency but poor in vivo oral bioavailability (<20%). How can I structurally modify the pyrazole core to improve plasma exposure without losing target affinity?

A: Poor oral bioavailability in pyrazole derivatives is frequently driven by a combination of low aqueous solubility (due to high lipophilicity/aromatic ring count) and rapid oxidative metabolism[1]. The pyrazole ring itself acts as an excellent bioisostere for arenes, inherently improving lipophilicity and solubility compared to benzene rings[2][3]. However, highly substituted pyrazoles often suffer from high logD values.

To resolve this, you must systematically reduce the aromatic ring count and introduce polar solubilizing groups. For instance, replacing solvent-exposed aryl rings with heterocycles or adding a methylamine substitution to the pyrazole ring can dramatically shift the pharmacokinetic profile. A classic example is the optimization of pyrazolo-pyridone inhibitors, where replacing a toluyl ring with an m-CF₃ phenyl group and adding a methylamine substitution improved oral bioavailability from 15% to 92%[1].

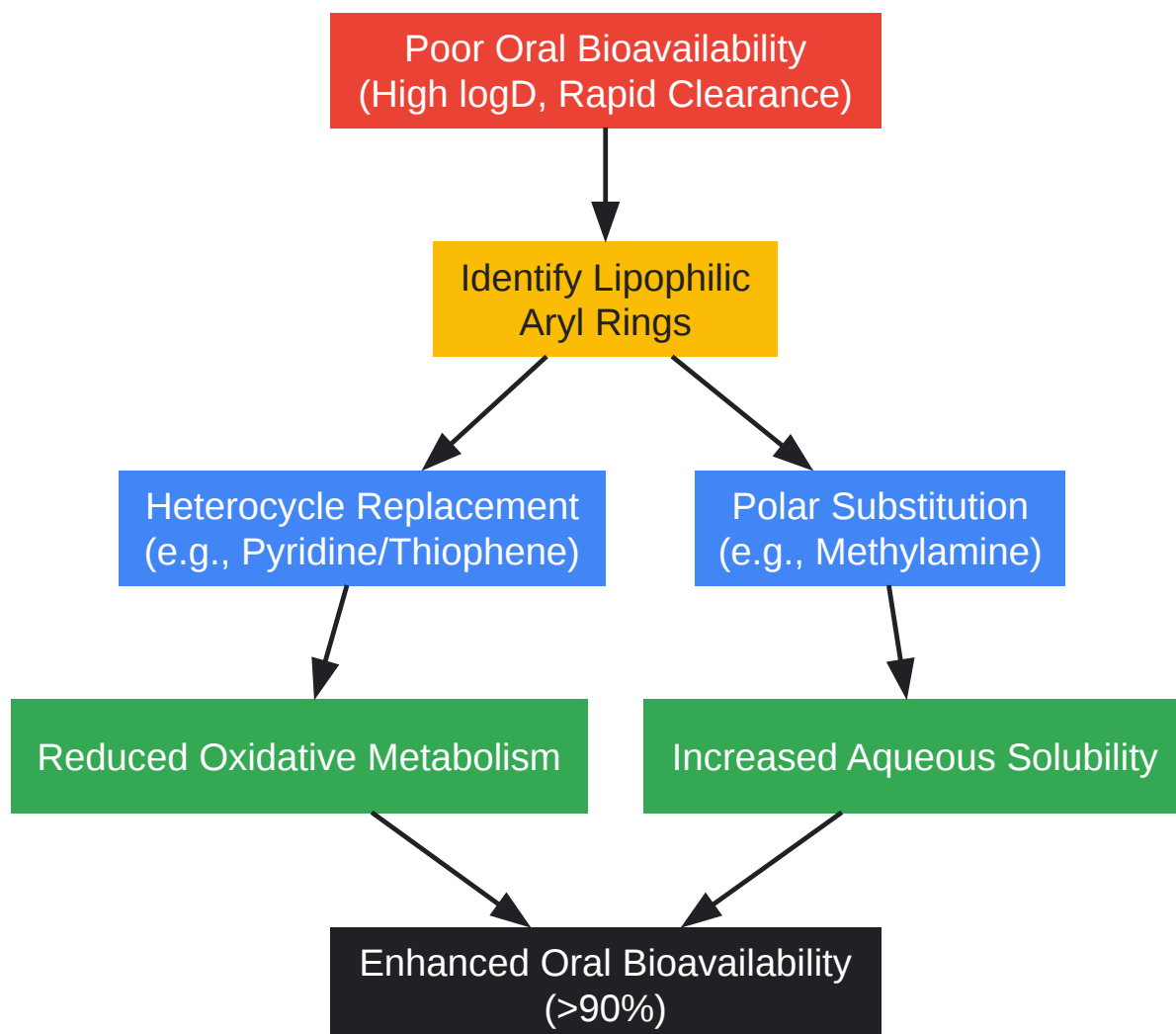
Table 1: Impact of Structural Modifications on Pyrazole Pharmacokinetics[1]

Compound	Structural Modification	Solubility (μM)	Plasma Cl_{IV} ($\text{L}/\text{kg}\cdot\text{h}$)	C_{max} (μM)	AUC ($\text{h}\cdot\mu\text{M}$)	Oral Bioavailability (%)
Compound 2	Baseline (Toluyl ring)	16	5.20	0.36	2.9	15%
Compound 4	Toluyl replaced by m-CF ₃ phenyl	11	0.64	1.15	23.8	36%
Compound 40	Added methylamine to pyrazole	668 (Phosphate salt)	1.20	6.00	72.9	92%

Self-Validating Protocol 1: Synthesis and Verification of Substituted Pyrazoles To introduce structural diversity on the solvent-exposed methyl pyrazole, utilize the following self-validating cyclization and acylation workflow[1]:

- **Lithiation & Addition:** Cool a solution of acetonitrile (1.5 mmol) in dry THF (2.0 mL) to $-78\text{ }^{\circ}\text{C}$. Dropwise add 2.5 M n-BuLi in hexanes (1.5 mmol). Stir for 15 min. Validation Check: Ensure the reaction remains strictly anhydrous; moisture will quench the carbanion, visible as a failure to form the intermediate on LC-MS.
- **Cyclization:** Add ethyl 2-((tert-butyldimethylsilyl)oxy)acetate (1.0 mmol). Warm to ambient temperature and stir overnight. Dilute with ice water, acidify to pH 5, and extract with EtOAc.
- **Acylation:** Dissolve the resulting amino compound (1.0 mmol) in CH_2Cl_2 at $0\text{ }^{\circ}\text{C}$ under N_2 . Add Ac_2O , MsCl , or R-COCl (1.0 mmol) and DIPEA (1.1 mmol). Stir at room temperature for 1 h. Validation Check: Monitor via TLC. The disappearance of the primary amine spot confirms complete acylation.

- Purification & Salt Formation: Purify via flash chromatography. To further boost solubility, convert the free base to a phosphate salt by reacting with phosphoric acid. Validation Check: Confirm purity (>95%) via ¹H-NMR and establish identity via HRMS. Assess kinetic solubility in PBS (pH 7.4); a successful salt conversion should yield >500 μM solubility[1].



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Caption: Logical workflow for the structural optimization of pyrazole compounds to enhance bioavailability.

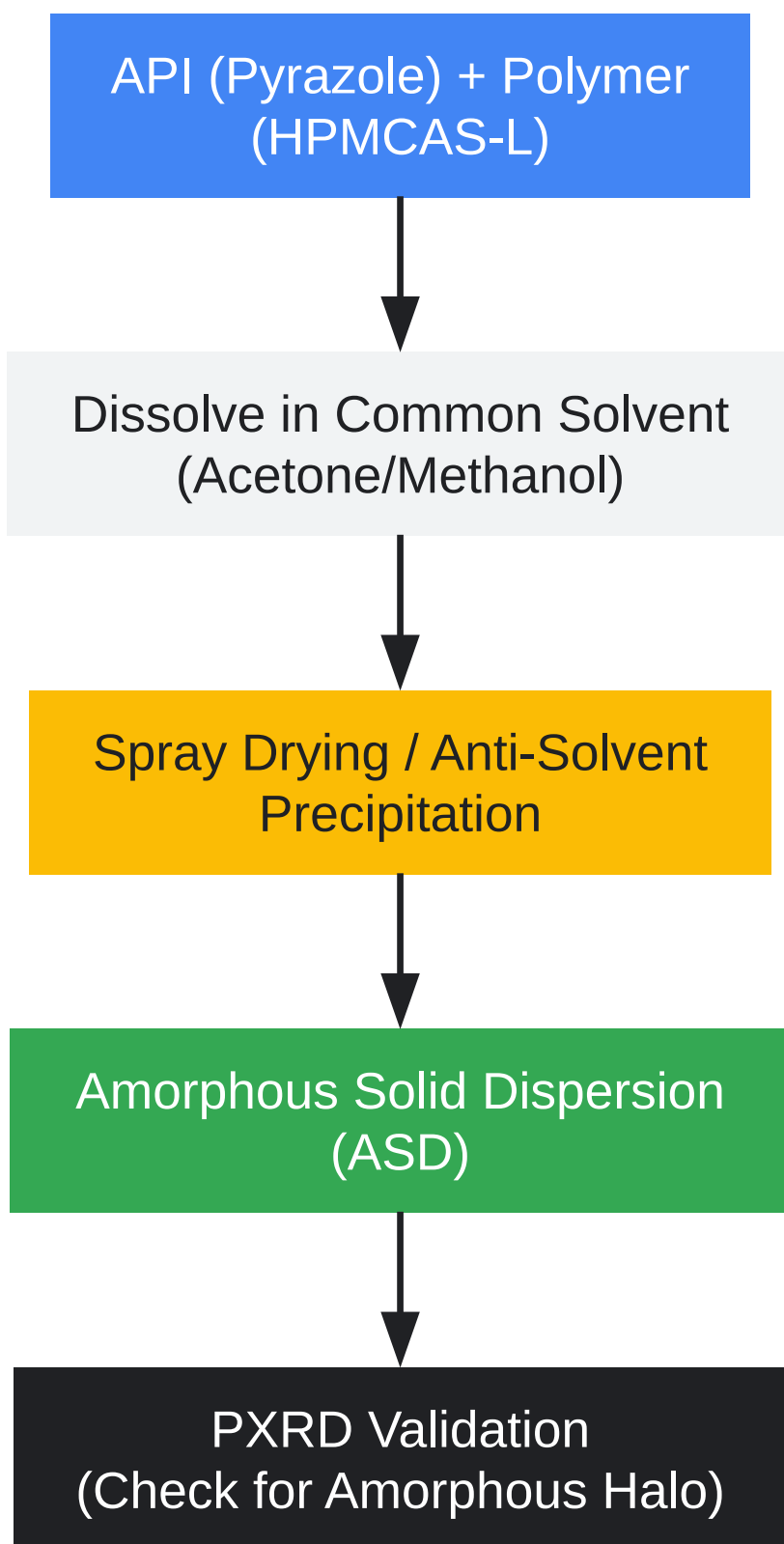
Section 2: Formulation Strategies for BCS Class II Pyrazoles

Q: My optimized pyrazole derivative is a BCS Class II compound (low solubility, high permeability). What is the most reliable formulation strategy to enhance its gastrointestinal absorption?

A: For BCS Class II pyrazole compounds, dissolution is the rate-limiting step for absorption[4]. Dispersing the pyrazole compound in a polymer matrix to create an Amorphous Solid Dispersion (ASD) is a highly effective strategy. Polymers like Hydroxypropyl methylcellulose acetate succinate (HPMCAS) act as anti-nucleating agents, maintaining the drug in a supersaturated amorphous state in the GI tract, preventing crystallization, and drastically improving oral bioavailability[5].

Self-Validating Protocol 2: Preparation of Pyrazole Amorphous Solid Dispersions (ASD)

- **Matrix Dissolution:** Dissolve the pyrazole compound (2% w/w) and HPMCAS-L polymer (20% w/w) in a common solvent (e.g., acetone or methanol)[5]. Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, which will seed crystallization.
- **Precipitation/Spray Drying:** Rapidly remove the solvent using a spray dryer with an inlet temperature set above the solvent's boiling point but below the polymer's glass transition temperature (T_g). Alternatively, use an anti-solvent precipitation method by injecting the solution into a high-volume aqueous anti-solvent under high shear.
- **Drying & Washing:** Collect the precipitate, wash with additional anti-solvent to remove residual organic solvents, and dry under a vacuum at 40 °C for 24 hours[5].
- **State Verification (Critical):** Analyze the resulting powder using Powder X-ray Diffraction (PXRD). Validation Check: The PXRD diffractogram must show a broad "halo" without any sharp Bragg peaks. The presence of sharp peaks indicates crystalline API, meaning the ASD formulation failed and the polymer ratio must be increased[5].



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Caption: Workflow for formulating and validating pyrazole Amorphous Solid Dispersions (ASD).

Section 3: Pharmacokinetic Profiling & Permeability

Q: How should I properly evaluate the permeability and in vivo pharmacokinetics of my newly formulated pyrazole?

A: Before moving to in vivo models, you must validate the intestinal permeability using a Caco-2 cell monolayer assay. Pyrazoles generally exhibit good passive permeability[2], but you must rule out P-glycoprotein (P-gp) efflux liability[6][7]. Following in vitro validation, conduct a murine PK study utilizing both intravenous (IV) and oral (PO) dosing to calculate absolute bioavailability[1][8].

Table 2: Standard PK Parameters for Pyrazole Evaluation[6][8]

Parameter	Assay / Model	Target Value for Lead Progression
Papp (A-B)	Caco-2 Permeability	$> 1.0 \times 10^{-6}$ cm/s
Efflux Ratio	Caco-2 (Papp B-A / Papp A-B)	< 2.0 (Indicates non-P-gp substrate)
Clearance (Cl _{IV})	Murine IV PK	< 2.0 L/(kg·h) (Low oxidative metabolism)
Bioavailability (F%)	Murine PO vs IV PK	$> 50\%$

Self-Validating Protocol 3: In Vivo PK Profiling

- **Formulation Preparation:** Formulate the pyrazole for IV dosing in a co-solvent system (e.g., EtOH/PG/PEG/PBS at 10/10/40/39 v/v) and for PO dosing using your validated ASD or a 1% 2-hydroxy- β -cyclodextrin solution[1].
- **Dosing:** Administer the IV dose via the tail vein and the PO dose via oral gavage to C57BL/6 mice (n=3 per route)[1][8].
- **Sampling:** Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Process immediately to separate plasma. Validation Check: Spike a known internal standard into the

plasma samples before extraction to calculate recovery efficiency. Recovery must be >80% for reliable LC-MS/MS quantification.

- Analysis: Analyze via validated LC-MS/MS. Use pharmacokinetic software to calculate AUC, Cmax, Tmax, and absolute bioavailability ($F = [AUC_{PO} \times Dose_{IV}] / [AUC_{IV} \times Dose_{PO}] \times 100$)[8].

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